N-[2-(1H-imidazol-1-yl)ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide
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Overview
Description
N-[2-(1H-imidazol-1-yl)ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that features both imidazole and indole moieties The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-1-yl)ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole and imidazole precursors One common method involves the reaction of 4,7-dimethoxyindole with an appropriate carboxylic acid derivative to form the carboxamide
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-1-yl)ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Both the imidazole and indole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
N-[2-(1H-imidazol-1-yl)ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-1-yl)ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the indole moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
N-[2-(1H-imidazol-1-yl)ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide is unique due to the presence of both imidazole and indole rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H18N4O3 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
N-(2-imidazol-1-ylethyl)-4,7-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H18N4O3/c1-22-13-3-4-14(23-2)15-11(13)9-12(19-15)16(21)18-6-8-20-7-5-17-10-20/h3-5,7,9-10,19H,6,8H2,1-2H3,(H,18,21) |
InChI Key |
DNJADOQPRSIWFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCN3C=CN=C3 |
Origin of Product |
United States |
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